molecular formula C22H17N5O5S B11111929 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-nitrophenyl)methylene]acetohydrazide

2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-nitrophenyl)methylene]acetohydrazide

Cat. No.: B11111929
M. Wt: 463.5 g/mol
InChI Key: CNUKJZSGCWHIOH-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide: is a complex organic compound with the following chemical formula:

C20H13N5O6S\text{C}_{20}\text{H}_{13}\text{N}_5\text{O}_6\text{S}C20​H13​N5​O6​S

. It consists of several functional groups, including an amino group, a nitro group, and a hydrazide moiety.

Chemical Reactions Analysis

    Reactivity: This compound may undergo various types of reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The products formed from these reactions would depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

    Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could provide insights into its biological activity.

    Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of research. It could involve interactions with specific cellular targets or pathways. Further studies are needed to elucidate this.

Properties

Molecular Formula

C22H17N5O5S

Molecular Weight

463.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H17N5O5S/c28-21(24-23-14-16-10-12-18(13-11-16)27(29)30)15-26(17-6-2-1-3-7-17)22-19-8-4-5-9-20(19)33(31,32)25-22/h1-14H,15H2,(H,24,28)/b23-14+

InChI Key

CNUKJZSGCWHIOH-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.